A Technical Guide to Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
A Technical Guide to Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
CAS Number: 1133115-54-4
This guide provides a comprehensive technical overview of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential therapeutic applications.
Core Compound Identity and Physicochemical Properties
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a substituted pyrimidine derivative. The structural architecture, featuring a 2-amino group, a 4-(4-fluorophenyl) substituent, and a methyl carboxylate at the 5-position, bestows upon it a unique electronic and steric profile that is conducive to interactions with biological targets.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Source |
| CAS Number | 1133115-54-4 | [1] |
| Molecular Formula | C₁₂H₁₀FN₃O₂ | [1] |
| Molecular Weight | 247.22 g/mol | [1] |
| IUPAC Name | methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | [1] |
| SMILES | COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N | [1] |
| InChI Key | OLAPAXBLTBUSJJ-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of 2-aminopyrimidine derivatives is a well-established area of organic chemistry. The most common and versatile method for constructing the pyrimidine core is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a guanidine or amidine derivative.[3]
General Synthetic Approach
A plausible and widely adopted synthetic route for Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate involves the cyclocondensation of a β-ketoester bearing a 4-fluorophenyl group with guanidine. This reaction is typically carried out under basic conditions.
Caption: General synthetic pathway for 2-aminopyrimidine derivatives.
Exemplary Protocol for a Related Analogue
While a specific experimental protocol for the title compound is not detailed in the available literature, the synthesis of a structurally similar compound, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate , has been reported and provides a valuable reference.[4] The final step of this synthesis involves a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate [4]
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Reactant Preparation: A solution of 4-(4-fluorophenyl)-6-isopropyl-2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester (50.7 g, 144 mmol) is prepared in absolute ethanol (500 ml).
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Reaction Initiation: The solution is cooled in an ice bath. A solution of methylamine (71.9 ml, 5 N) in ethanol (72 ml) is added gradually to the cooled reactant solution.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.
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Work-up: The solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ether.
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Purification: The ether extracts are dried and the solvent is evaporated under reduced pressure to yield the final product.
This protocol illustrates a common strategy for introducing the amino group at the C2 position of the pyrimidine ring.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Signals in the aromatic region corresponding to the protons of the 4-fluorophenyl group. - A singlet for the methyl ester protons. - A singlet for the pyrimidine ring proton. - A broad singlet for the amino group protons. |
| ¹³C NMR | - Signals corresponding to the carbons of the pyrimidine ring. - Signals for the carbons of the 4-fluorophenyl group, showing C-F coupling. - A signal for the carbonyl carbon of the methyl ester. - A signal for the methyl carbon of the ester. |
| FTIR (cm⁻¹) | - N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹). - C=O stretching of the ester group (around 1700-1730 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (1450-1650 cm⁻¹). - C-F stretching vibration (around 1200-1250 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (247.22 m/z). |
Biological Activity and Therapeutic Potential
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[7] Derivatives of 2-aminopyrimidine, in particular, have demonstrated significant potential as therapeutic agents.
Neuroprotective and Anti-Neuroinflammatory Effects
Several studies have highlighted the neuroprotective potential of pyrimidine derivatives. The mechanism of action is often multifaceted, involving the modulation of key signaling pathways implicated in neuronal survival and inflammation. One proposed mechanism involves the restoration of mitochondrial function. In models of cerebral ischemia, certain pyrimidine derivatives have been shown to restore the activity of mitochondrial respiratory chain complexes and enzymes of the tricarboxylic acid cycle, suggesting a role in metabolic neuroprotection.
Furthermore, the anti-inflammatory properties of pyrimidine compounds contribute to their neuroprotective effects. Some 2-amino-4,6-dichloropyrimidine derivatives have been found to inhibit the production of nitric oxide (NO) in immune-activated cells.[8] Overproduction of NO is a key factor in neuroinflammation and neuronal damage.
Caption: Plausible neuroprotective mechanisms of 2-aminopyrimidine derivatives.
Antiviral Activity
The pyrimidine core is a fundamental component of nucleosides, making it a prime target for the development of antiviral agents. Many antiviral drugs are nucleoside analogs that interfere with viral replication. 2-aminopyrimidine derivatives have been investigated for their activity against a broad spectrum of viruses.[8]
The proposed antiviral mechanism for some 2-amino-4,6-dichloropyrimidines involves the inhibition of viral particle maturation.[8] It is suggested that these compounds prevent the assembly of viral proteins into new virions, thereby halting the propagation of the virus.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is not publicly available, GHS hazard information for a related compound, N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, provides a useful reference for handling precautions.[9]
Table 3: GHS Hazard Information for a Related Pyrimidine Derivative
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem CID: 9819937[9]
Based on this information, it is prudent to handle Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.
Conclusion
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and viral infections. Its synthesis is achievable through established chemical methodologies. Further research is warranted to fully elucidate its biological mechanisms of action and to evaluate its pharmacokinetic and pharmacodynamic profiles in preclinical models. This technical guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.
References
- Ballard, A. E., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The structure of the so-called 4-amino-5-carbethoxypyrimidine. Journal of the American Chemical Society, 64(4), 794–797.
- He, W., Sun, H. S., Xu, Y. M., Tang, S. G., & Guo, C. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4157.
- He, W., & Kang, J. (2006). 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2873–o2874.
-
PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate. Retrieved from [Link]
- Novotna, E., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 17(18), 6666-6673.
- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 523.
- Min, K. H., et al. (2022). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. International Journal of Molecular Sciences, 23(21), 12889.
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]
- Pozdnyakov, D. I., et al. (2021). [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 121(12), 63–68.
- Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
ResearchGate. (n.d.). (PDF) Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Minagawa, Y., et al. (1993). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Journal of medicinal chemistry, 36(13), 1756–1764.
Sources
- 1. Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | C12H10FN3O2 | CID 46739204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol | 147118-36-3 [chemicalbook.com]
- 3. Buy Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | 1133115-54-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937 - PubChem [pubchem.ncbi.nlm.nih.gov]
